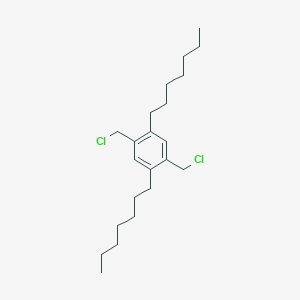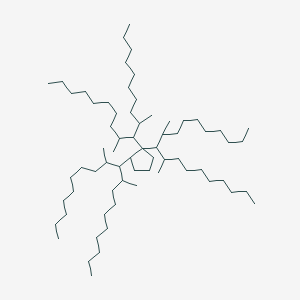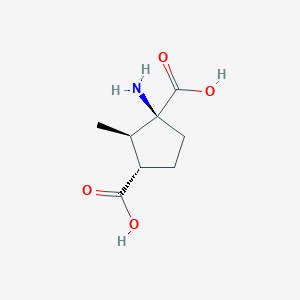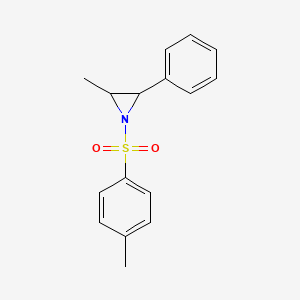
1,4-Bis(chloromethyl)-2,5-diheptylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(chloromethyl)-2,5-diheptylbenzene is an organic compound with the molecular formula C20H34Cl2 It belongs to the class of aromatic hydrocarbons and is characterized by the presence of two chloromethyl groups and two heptyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(chloromethyl)-2,5-diheptylbenzene typically involves the chloromethylation of 2,5-diheptylbenzene. This process can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is usually conducted at elevated temperatures to ensure complete chloromethylation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and solvents can further enhance the efficiency of the process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions: 1,4-Bis(chloromethyl)-2,5-diheptylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl groups, converting the compound into 1,4-dimethyl-2,5-diheptylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) in polar solvents like water or ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in the formation of methylated derivatives.
科学的研究の応用
1,4-Bis(chloromethyl)-2,5-diheptylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
作用機序
The mechanism of action of 1,4-Bis(chloromethyl)-2,5-diheptylbenzene involves its ability to undergo chemical reactions that modify its structure and properties. The chloromethyl groups are reactive sites that can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is harnessed in various applications, from synthesis to biological interactions.
Molecular Targets and Pathways:
Nucleophilic Substitution: Targets nucleophiles such as hydroxide ions, amines, and thiols.
Oxidation and Reduction: Involves pathways that modify the oxidation state of the compound, affecting its reactivity and interactions with other molecules.
類似化合物との比較
1,4-Bis(chloromethyl)-2,5-diheptylbenzene can be compared with other similar compounds such as:
1,4-Bis(chloromethyl)benzene: Lacks the heptyl groups, making it less hydrophobic and less bulky.
1,4-Bis(chloromethyl)-2,5-dimethoxybenzene: Contains methoxy groups instead of heptyl groups, altering its electronic properties and reactivity.
1,4-Bis(chloromethyl)-naphthalene: Features a naphthalene ring instead of a benzene ring, affecting its aromaticity and chemical behavior.
Uniqueness: The presence of heptyl groups in this compound imparts unique hydrophobic properties and steric effects, distinguishing it from other chloromethylated aromatic compounds
特性
CAS番号 |
141123-78-6 |
|---|---|
分子式 |
C22H36Cl2 |
分子量 |
371.4 g/mol |
IUPAC名 |
1,4-bis(chloromethyl)-2,5-diheptylbenzene |
InChI |
InChI=1S/C22H36Cl2/c1-3-5-7-9-11-13-19-15-22(18-24)20(16-21(19)17-23)14-12-10-8-6-4-2/h15-16H,3-14,17-18H2,1-2H3 |
InChIキー |
GCKRIWINTDXVOE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1=CC(=C(C=C1CCl)CCCCCCC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine](/img/structure/B14261867.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine](/img/structure/B14261868.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)

![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)
![N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide](/img/structure/B14261894.png)

![3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14261899.png)


![2-[(Trimethoxysilyl)methyl]propane-1,3-diamine](/img/structure/B14261909.png)
